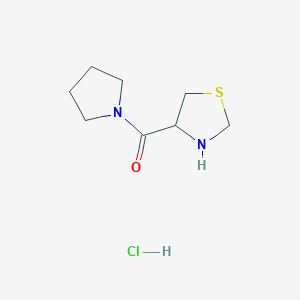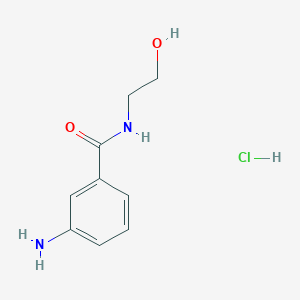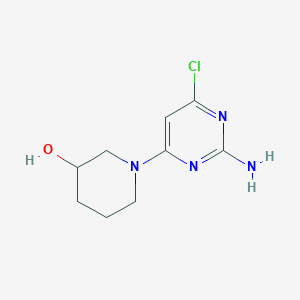
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol
Descripción general
Descripción
“1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol” is a chemical compound with the molecular formula C9H13ClN4O and a molecular weight of 228.68 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(15)5-14/h4,6,15H,1-3,5H2,(H2,11,12,13) . This indicates that the compound contains a piperidine ring attached to a 2-amino-6-chloropyrimidin-4-yl group.Physical And Chemical Properties Analysis
“1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol” is a powder at room temperature . It has a molecular weight of 228.68 g/mol .Aplicaciones Científicas De Investigación
Chemical Structure and Biological Activity
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol is a compound that belongs to a class of chemicals with significant biological activities, particularly in pharmaceutical and biomedical sciences. Although the direct applications of this specific compound in scientific research are not extensively documented, its structural components, such as pyrimidine and piperidine derivatives, play crucial roles in various pharmacological and medicinal contexts. This section explores related research areas, focusing on the implications of similar chemical structures.
Pyrimidine Derivatives in Drug Design
Pyrimidine derivatives are known for their wide range of pharmacological activities. Research developments in synthesizing anti-inflammatory pyrimidine compounds highlight their potential in treating inflammatory diseases. These compounds act by inhibiting key inflammatory mediators, offering insights into designing novel anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Similarly, the synthesis and role of β-alanine, a component related to pyrimidine metabolism, in plants suggest its involvement in stress response and potential therapeutic applications (Parthasarathy et al., 2019).
Piperidine Derivatives in Medicinal Chemistry
Piperidine derivatives are integral in creating therapeutic agents, particularly those targeting the central nervous system. The disposition and metabolism of arylpiperazine derivatives, a class containing structural motifs similar to 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol, have been extensively studied for their pharmacological actions in treating depression, psychosis, and anxiety. The N-dealkylation process of these derivatives highlights the importance of structural modifications in enhancing their therapeutic efficacy (Caccia, 2007).
Propiedades
IUPAC Name |
1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(15)5-14/h4,6,15H,1-3,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFIMCCBFEAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




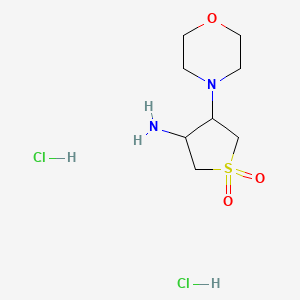
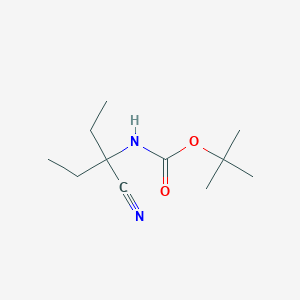
![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)





![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)
